molecular formula C13H20O B1605131 [R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one CAS No. 24190-29-2

[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

Cat. No.: B1605131
CAS No.: 24190-29-2
M. Wt: 192.3 g/mol
InChI Key: UZFLPKAIBPNNCA-ABZNLYFFSA-N
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Description

[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, also known as β-ionone, is a naturally occurring compound found in various plants. It is a significant component in the fragrance industry due to its pleasant aroma, reminiscent of violets. This compound is also a precursor in the biosynthesis of vitamin A, making it an important molecule in both industrial and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one typically involves the condensation of citral with acetone in the presence of a base, followed by cyclization. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to slightly elevated temperatures (25-40°C)

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves:

    Condensation Reaction: Citral and acetone are reacted in large reactors with a base catalyst.

    Cyclization: The intermediate product undergoes cyclization to form the desired compound.

    Purification: The product is purified using distillation or crystallization techniques to achieve the required purity levels for commercial use.

Chemical Reactions Analysis

Types of Reactions

[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Can be reduced to form alcohols or alkanes.

    Substitution: Can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in ether or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one has numerous applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of complex organic molecules.

    Biology: Studied for its role in the biosynthesis of vitamin A and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Widely used in the fragrance industry for the production of perfumes and flavorings.

Mechanism of Action

The mechanism of action of [R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: Retinoid receptors, enzymes involved in the biosynthesis of vitamin A.

    Pathways: Participates in the retinoid signaling pathway, influencing gene expression and cellular differentiation.

Comparison with Similar Compounds

Similar Compounds

    α-Ionone: Another isomer with a similar structure but different aroma and properties.

    γ-Ionone: Another isomer with distinct olfactory characteristics.

    β-Cyclocitral: A related compound with similar biosynthetic pathways.

Uniqueness

[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one is unique due to its specific structure, which imparts a distinct violet-like aroma. Its role as a precursor in vitamin A biosynthesis also sets it apart from other similar compounds.

Properties

IUPAC Name

(E)-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,12H,5,9H2,1-4H3/b8-7+/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFLPKAIBPNNCA-GUOLPTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C=CC(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCCC([C@H]1/C=C/C(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317981
Record name (R)-alpha-Ionone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24190-29-2
Record name (R)-α-Ionone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24190-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-alpha-Ionone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-(E)-4,7-Megastigmadien-9-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035753
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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